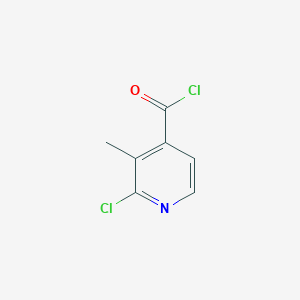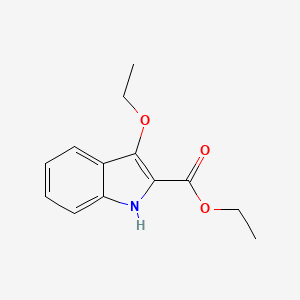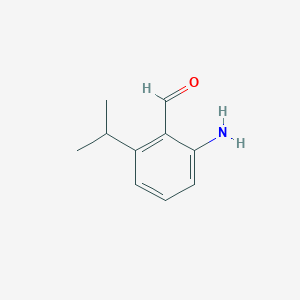
2-(6-Hydroxypyridin-3-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide is an organic compound that belongs to the class of pyridines It is characterized by the presence of a pyridine ring with a keto group at the 6th position and an acetohydrazide moiety at the 3rd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide typically involves the reaction of 6-oxo-1,6-dihydropyridine-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetohydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 6-oxo derivatives.
Reduction: Formation of 6-hydroxy derivatives.
Substitution: Formation of substituted acetohydrazides.
Aplicaciones Científicas De Investigación
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The acetohydrazide moiety is particularly important for its binding affinity and specificity. The compound may also participate in redox reactions within biological systems, affecting various metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Oxo-1,6-dihydropyridin-3-ylboronic acid: Similar structure but with a boronic acid group instead of an acetohydrazide.
6-Oxo-1,6-dihydropyrimidine-2,5-dicarboxamide: Contains a pyrimidine ring and dicarboxamide groups.
Uniqueness
2-(6-Oxo-1,6-dihydropyridin-3-yl)acetohydrazide is unique due to its specific combination of a pyridine ring with a keto group and an acetohydrazide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H9N3O2 |
|---|---|
Peso molecular |
167.17 g/mol |
Nombre IUPAC |
2-(6-oxo-1H-pyridin-3-yl)acetohydrazide |
InChI |
InChI=1S/C7H9N3O2/c8-10-7(12)3-5-1-2-6(11)9-4-5/h1-2,4H,3,8H2,(H,9,11)(H,10,12) |
Clave InChI |
CSNLVRNCXZHYQH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)NC=C1CC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(((S)-4-Amino-4-carboxybutyl)amino)-4-((S)-5-amino-5-carboxypentyl)-1H-imidazo[4,5-b]pyridin-4-ium](/img/structure/B13117832.png)


![6-Methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13117845.png)
![7-(4-Fluorobenzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13117849.png)



